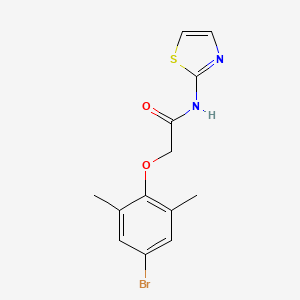

![molecular formula C14H13N3O2S B5579524 5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol" typically involves multi-component reactions that allow for the construction of complex structures from simpler ones. For example, a novel, simple, and efficient synthesis involving one-pot, four-component reactions has been developed, highlighting the synthetic accessibility of such compounds (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using analytical and spectral data. This includes X-ray diffraction, NMR, and other spectroscopic methods that provide detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, compounds within this family have been characterized to confirm their structures, providing a basis for understanding their chemical behavior and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, contributing to their versatility in synthetic chemistry and applications. The reactions typically involve cyclization, condensation, and substitution processes that lead to a wide range of derivatives with different properties and biological activities. For example, synthesis and reactions of related compounds have been extensively studied, providing insights into their potential uses and chemical behavior (Youssef & Omar, 2007).

Scientific Research Applications

Anti-tumor Applications

- New bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting potential for cancer therapy development (Gomha, Edrees, & Altalbawy, 2016).

Antioxidant and Analgesic Applications

- Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant in vivo analgesic and in vitro antioxidant activities, highlighting their therapeutic potential (Karrouchi et al., 2016).

Antimicrobial Applications

- Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities, showing promising results against various pathogens (Mansour et al., 2020).

- A study on the synthesis of novel quaternary ammonium salts revealed potent antimicrobial effects against common pathogens, indicating their potential application in clinical or agricultural antimicrobial agents (Xie et al., 2017).

properties

IUPAC Name |

5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-7-3-10(18)12(11(19)4-7)13-9(5-15-17-13)14-16-8(2)6-20-14/h3-6,18-19H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWJQZQSKLPDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC(=CS3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6877400 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

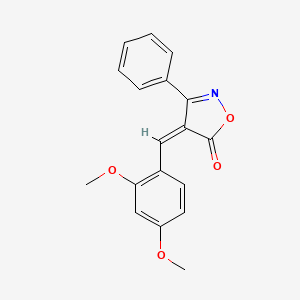

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

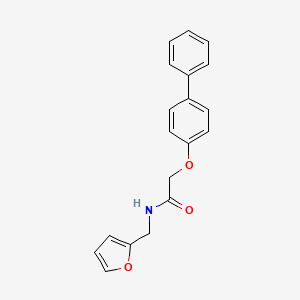

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

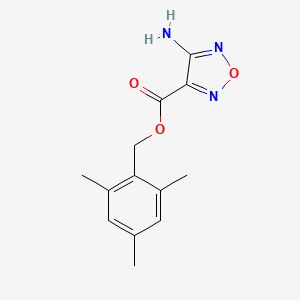

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)